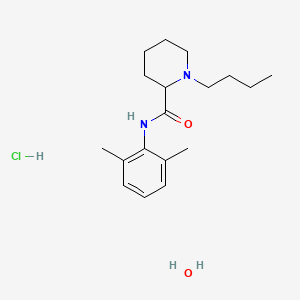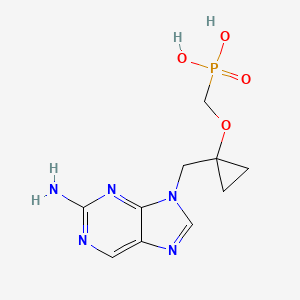
Besifovir
Overview
Description
Besifovir is an investigational antiviral medication primarily used to treat hepatitis B virus (HBV) infection. It is a novel acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir. This compound is known for its potent antiviral activity and favorable safety profile, making it a promising candidate for chronic hepatitis B treatment .
Mechanism of Action
Target of Action
Besifovir, also known as this compound dipivoxil, is primarily targeted towards the Hepatitis B Virus (HBV) polymerase . The HBV polymerase is an enzyme that catalyzes the production of new RNA from the existing strand of RNA .
Mode of Action
This compound acts as an inhibitor of the HBV polymerase . It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus . This interruption prevents the virus from producing new RNA, thereby halting its replication process .
Biochemical Pathways
It is known that the drug interferes with the hbv polymerase, which plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound disrupts the replication of the virus, leading to a decrease in viral load.
Pharmacokinetics
This compound is a small-molecule drug that is orally available . It is rapidly absorbed when taken orally . The maximal concentration of this compound in plasma is reached in about 2 hours, and its elimination half-life is approximately 3 hours . This compound and its metabolites are mainly excreted via the kidneys . The increase in plasma exposure and decrease in renal clearance suggest the need to adjust dosage regimens in patients with moderate to severe renal impairment .
Result of Action
The primary result of this compound’s action is the inhibition of HBV replication. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of HBV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Besifovir involves several key steps:
Cyclopropylation: The initial step involves the formation of a cyclopropyl group, which is crucial for the compound’s antiviral activity.
Nucleoside Formation: The cyclopropyl group is then attached to a purine base, forming a nucleoside analogue.
Phosphorylation: The nucleoside analogue undergoes phosphorylation to form the nucleotide analogue, which is the active form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Besifovir undergoes various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl group to more reactive intermediates.
Reduction: Reduction of intermediate compounds to stabilize the final product.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products: The primary product of these reactions is the active nucleotide analogue of this compound, which exhibits potent antiviral activity against HBV.
Scientific Research Applications
Besifovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogues and their interactions.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily researched for its efficacy in treating chronic hepatitis B.
Industry: Potential use in developing new antiviral therapies and improving existing treatment protocols.
Comparison with Similar Compounds
- Adefovir
- Tenofovir
- Entecavir
- Lamivudine
Besifovir’s unique structural features and favorable safety profile make it a promising candidate for long-term treatment of chronic hepatitis B.
Properties
IUPAC Name |
[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSSKPZBDNJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027760 | |
| Record name | Besifovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441785-25-7 | |
| Record name | Besifovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


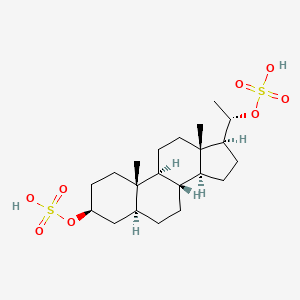
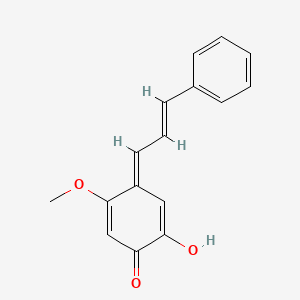
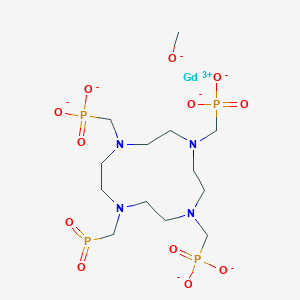
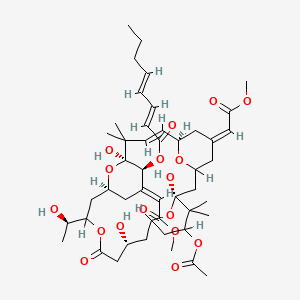


![(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium](/img/structure/B1237440.png)
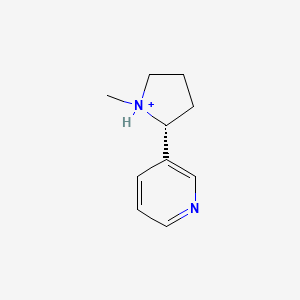

![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
